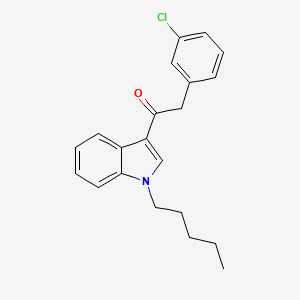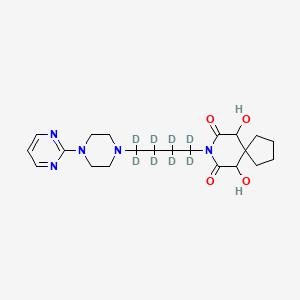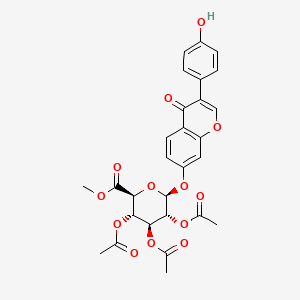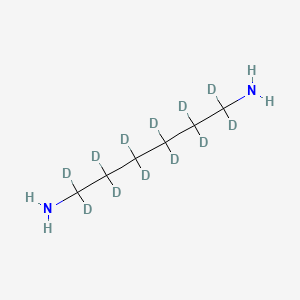
JWH-237
Descripción general
Descripción
JWH 203 3-chlorophenyl is an analog of the phenylacetylindole cannabinoid (CB) agonist JWH 203 (Kis = 8.0 and 7.0 nM at the central (CB1) and peripheral (CB2) receptors, respectively). The activity of this compound has not been reported.
Aplicaciones Científicas De Investigación
Canabinoides sintéticos
JWH-237 es parte de la clase de compuestos de canabinoides sintéticos . Estas sustancias están diseñadas para imitar la actividad farmacológica de los compuestos psicoactivos conocidos . A menudo se usan en la investigación para estudiar los efectos de los cannabinoides en el cuerpo humano .
Pruebas forenses
this compound, al igual que otros canabinoides sintéticos, se puede detectar en muestras biológicas . Esto es particularmente útil en las pruebas forenses, donde la presencia de tales sustancias puede ser relevante para un caso .
Análisis de drogas
La estructura y las propiedades de this compound permiten que se use en el análisis de drogas . Los investigadores pueden estudiar sus vías metabólicas y las relaciones estructura-actividad .
Investigación de salud pública
Como una nueva sustancia psicoactiva (NPS), this compound es de interés en la investigación de salud pública . Estudiar sus efectos puede ayudar a los investigadores a comprender el impacto de tales sustancias en la salud pública .
Toxicología postmortem
this compound se puede detectar en casos de sangre total postmortem
Mecanismo De Acción
Target of Action
JWH-237, also known as NR611I7X19 or JWH 203 3-chlorophenyl isomer or 2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid . The primary targets of this compound are the cannabinoid type-1 receptors (CB1Rs) and cannabinoid type-2 receptors (CB2Rs) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Mode of Action
This compound acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and
Análisis Bioquímico
Biochemical Properties
Like other synthetic cannabinoids, it is believed to interact with the CB1 and CB2 receptors in the brain . The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is found in the immune system and peripheral tissues .
Cellular Effects
Synthetic cannabinoids like JWH-018 and JWH-073 have been shown to induce tolerance to hypothermia but not locomotor suppression in mice, and reduce CB1 receptor expression and function in a brain region-specific manner .
Molecular Mechanism
It is known that synthetic cannabinoids generally exert their effects by binding to the CB1 and CB2 receptors, similar to THC . This binding can lead to a variety of effects, including feelings of euphoria and relaxation, changes in perception, and impairments in memory and concentration .
Temporal Effects in Laboratory Settings
Studies on similar synthetic cannabinoids have shown that repeated administration can lead to tolerance to some in vivo effects, which is likely mediated by region-specific downregulation and desensitization of CB1 receptors .
Dosage Effects in Animal Models
Studies on similar synthetic cannabinoids have shown that they can produce dose-dependent effects .
Metabolic Pathways
Studies on similar synthetic cannabinoids have shown that they undergo extensive metabolic structural modifications .
Transport and Distribution
It is known that synthetic cannabinoids generally exert their effects by binding to the CB1 and CB2 receptors, which are distributed throughout the body .
Subcellular Localization
It is known that synthetic cannabinoids generally exert their effects by binding to the CB1 and CB2 receptors, which are located on the cell membrane .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c1-2-3-6-12-23-15-19(18-10-4-5-11-20(18)23)21(24)14-16-8-7-9-17(22)13-16/h4-5,7-11,13,15H,2-3,6,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUPMPUIIQATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017296 | |
| Record name | 2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-56-7 | |
| Record name | JWH-237 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-237 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR611I7X19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)


![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)






